DHP-I Inhibition Potency: Cilastatin vs. Experimental 'Compound 25'
Cilastatin's potency as a DHP-I inhibitor is well-established with an IC50 of 0.1 μM (100 nM) [1]. While it is not the most potent inhibitor ever developed, this is a critical point of differentiation. A 1991 study identified 'compound 25' (Ki = 0.52 nM), which is approximately 200-fold more potent than cilastatin [2]. However, 'compound 25' remains an experimental tool compound with no clinical development, highlighting cilastatin's unique position as the most potent and extensively validated DHP-I inhibitor available for clinical and translational research [2].
| Evidence Dimension | Dehydropeptidase I (DHP-I) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.1 μM (100 nM); Ki = 0.19 - 0.21 μM (190-210 nM) |
| Comparator Or Baseline | 'Compound 25' (experimental inhibitor): Ki = 0.52 nM |
| Quantified Difference | Compound 25 is ~200-fold more potent in vitro, but lacks clinical validation and availability. |
| Conditions | In vitro enzyme inhibition assays using purified renal DHP-I. |
Why This Matters
This comparison confirms that while more potent experimental inhibitors exist, cilastatin remains the gold-standard, clinically validated DHP-I inhibitor for research, ensuring experimental results are directly translatable.
- [1] Keynan, S., Hooper, N.M., Felici, A., et al. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-β-lactamase enzyme CphA. Antimicrob. Agents Chemother. 1995;39(7):1629-1631. View Source
- [2] Graham, D.W., Ashton, W.T., Barash, L., et al. A new class of potent, slowly reversible dehydropeptidase inhibitors. J. Med. Chem. 1991;34(4):1319-1328. View Source
